D-Glucopyranuronic acid
Overview
Description
D-Glucuronic acid is a derivative of glucose, where the primary alcohol group at the sixth carbon is oxidized to a carboxyl group. This compound is naturally found in plants and animals, often as part of complex polysaccharides. It plays a crucial role in the detoxification processes in the liver, where it combines with various substances to form glucuronides, which are then excreted from the body .
Synthetic Routes and Reaction Conditions:
Chemical Oxidation: One of the most common methods involves the oxidation of starch using concentrated nitric acid under high pressure.
Polysaccharide Hydrolysis: This method involves the hydrolysis of polysaccharides containing D-glucuronic acid units.
Biocatalysis: This environmentally friendly method uses enzymes or whole cells to catalyze the production of D-glucuronic acid.
Industrial Production Methods:
Chemical Synthesis: This traditional method involves the oxidation of glucose derivatives.
Biocatalysis: This method is gaining popularity due to its high efficiency and lower environmental impact.
Types of Reactions:
Oxidation: D-Glucuronic acid can undergo further oxidation to form glucaric acid.
Reduction: It can be reduced to form glucuronic acid lactone.
Substitution: The hydroxyl groups in D-glucuronic acid can be substituted with various functional groups to form derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride.
Catalysts: Enzymes such as glucose oxidase.
Major Products:
Glucaric Acid: Formed through oxidation.
Glucuronic Acid Lactone: Formed through reduction.
Glucuronides: Formed through substitution reactions.
Scientific Research Applications
D-Glucuronic acid has a wide range of applications in various fields:
Mechanism of Action
D-Glucuronic acid exerts its effects primarily through its role in the detoxification processes in the liver. It combines with endogenous and exogenous toxic substances to form glucuronides, which are more water-soluble and can be easily excreted from the body . This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to the target molecule .
Comparison with Similar Compounds
Glucaric Acid: Formed through the oxidation of D-glucuronic acid.
Glucuronic Acid Lactone: A reduced form of D-glucuronic acid.
Galacturonic Acid: Similar in structure but derived from galactose.
Uniqueness: D-Glucuronic acid is unique due to its role in detoxification processes and its presence in various biological tissues. Its ability to form glucuronides makes it essential for the excretion of toxic substances .
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894097 | |
Record name | D-Glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528-16-5 | |
Record name | D-Glucopyranuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucopyranuronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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